molecular formula C22H19N3O5 B11546903 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11546903
M. Wt: 405.4 g/mol
InChI Key: SMPDONAEQCDVBM-OEAKJJBVSA-N
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Description

4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an aromatic hydrazide derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of methoxy and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE with 3-NITROBENZALDEHYDE under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular membranes, altering their permeability and affecting cellular processes. The nitrophenyl group plays a crucial role in its biological activity by participating in redox reactions and generating reactive oxygen species .

Comparison with Similar Compounds

  • 4-HYDROXY-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL

Comparison: 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in redox reactions and greater potential as a therapeutic agent .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-21-7-3-5-17(13-21)15-30-20-10-8-18(9-11-20)22(26)24-23-14-16-4-2-6-19(12-16)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

SMPDONAEQCDVBM-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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